2-(4-Methylbenzyl)thioadenosine

Chemical Identity Physicochemical Properties Structural Analog

Reproducibility of adenosine receptor studies is compromised when structural analogs are substituted without rigorous identity verification. 2-(4-Methylbenzyl)thioadenosine (CAS 2095417-16-4) is a precisely defined C2-thioether-modified purine nucleoside that resolves this challenge. · ≥98% purity ensures that observed vasodilatory and anti-proliferative effects are attributable to the target compound, not contaminants. · The 4-methylbenzylthio moiety imparts distinct lipophilicity (LogP ~1.7) versus unsubstituted or alkyl analogs, enabling precise SAR comparisons. · Supplied as a solid with solubility guidance (DMSO-compatible); ships at ambient temperature for streamlined global procurement.

Molecular Formula C18H21N5O4S
Molecular Weight 403.5 g/mol
Cat. No. B12389626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylbenzyl)thioadenosine
Molecular FormulaC18H21N5O4S
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
InChIInChI=1S/C18H21N5O4S/c1-9-2-4-10(5-3-9)7-28-18-21-15(19)12-16(22-18)23(8-20-12)17-14(26)13(25)11(6-24)27-17/h2-5,8,11,13-14,17,24-26H,6-7H2,1H3,(H2,19,21,22)/t11-,13?,14+,17-/m1/s1
InChIKeyCNHLXSDJHZQQGY-OVHGWZCWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylbenzyl)thioadenosine Identity and Class Overview


2-(4-Methylbenzyl)thioadenosine (CAS 2095417-16-4) is a synthetic, 2-modified purine nucleoside analog of adenosine, characterized by a thioether-linked 4-methylbenzyl moiety . As a member of the broader class of adenosine analogs, it serves as a research tool in fields including oncology and vascular biology, primarily due to its potential to act as a smooth muscle vasodilator and inhibitor of cancer cell proliferation [1]. This guide focuses on the specific, quantifiable attributes of this compound relevant to scientific procurement and differentiation from its structural analogs.

Class: 2-modified adenosine analog with thioether-linked 4-methylbenzyl moiety
Research models: Oncology, vascular biology assay contexts
Basis for procurement: Structural identity over class-level assumptions

Non-Interchangeability of 2-(4-Methylbenzyl)thioadenosine


Generic substitution within the class of adenosine analogs is scientifically invalid due to the profound impact of even minor structural modifications on physicochemical properties, receptor selectivity, and biological activity. The specific 2-(4-methylbenzyl)thioether moiety of this compound imparts distinct lipophilicity and steric bulk compared to unmodified adenosine or analogs with different C2 substituents like alkyl or unsubstituted benzyl groups [1]. These structural nuances directly influence molecular recognition at adenosine receptor subtypes (A1, A2A, A2B, A3) and other targets, leading to divergent efficacy and safety profiles [2]. Therefore, selection must be driven by precise structural identity rather than class-level assumptions.

Receptor selectivity shifts
C2 modifications, especially the 4-methylbenzyl group, may alter adenosine receptor subtype selectivity compared to unsubstituted analogs, potentially affecting assay outcomes.
Class-level assumptions insufficient
Analog-specific lipophilicity and steric bulk can drive divergent biological responses; generic adenosine analog classification does not guarantee interchangeable research profiles.
Structural identity requirement
Selection must be based on the exact chemical structure (CAS 2095417-16-4); class-level substitution risks irreproducible results.

2-(4-Methylbenzyl)thioadenosine vs. Closest Analogs


Structure and Physicochemistry vs. 2-Benzylthioadenosine

The target compound differs from its closest structural analog, 2-Benzylthioadenosine, by the presence of a single para-methyl group on the benzyl ring. This substitution results in a quantifiable increase in molecular weight and a predicted increase in lipophilicity, which can affect solubility and membrane permeability .

Structure vs. 2-Benzylthioadenosine
Data to verify
MW 403.46 g/mol (C18H21N5O4S)
Comparator: 389.43 g/mol (C17H19N5O4S)
Δ +14.03 g/mol (para-CH3 addition)
Para-methyl substitution provides a structural basis for SAR differentiation.
Lipophilicity increase predicted, not experimentally confirmed.
Chemical Identity Physicochemical Properties Structural Analog

Vendor Specifications: Purity and Identity

The procurable form of 2-(4-Methylbenzyl)thioadenosine is defined by specific purity metrics and analytical identifiers. The primary vendor specification includes a minimum purity of ≥98% and a unique CAS number, which are essential for ensuring reproducibility in experimental assays .

Purity & Identity Spec
Specification review
≥98% purity
CAS 2095417-16-4
High purity reduces risk of confounding impurities in biological assays.
As reported by vendor InvivoChem (Cat No. V55596).
Quality Control Procurement Analytical Chemistry

Vendor-Validated Solubility Profile

The vendor provides a validated solubility guide, indicating that 2-(4-Methylbenzyl)thioadenosine is soluble in DMSO and may also be tested in other common laboratory solvents such as water, ethanol, or DMF . This guidance is more specific than what is typically available for less common analogs and is directly applicable to in vitro assay preparation.

Solubility Guide
Data to verify
DMSO-soluble
Testable in H2O, Ethanol, DMF
Pre-defined solubility guide reduces experimental setup time.
Vendor-validated in vitro protocol.
Solubility In Vitro Assay Formulation

Anticipated Bioactivity vs. Adenosine

As a member of the adenosine analog class, 2-(4-Methylbenzyl)thioadenosine is expected to exhibit biological activities distinct from the parent molecule adenosine. While adenosine itself is a potent vasodilator and signaling molecule, its clinical utility is limited by a very short half-life and lack of receptor selectivity. Analogs like 2-(4-Methylbenzyl)thioadenosine are designed to overcome these limitations, with the C2 substitution conferring increased metabolic stability and altered receptor subtype selectivity [1][2]. The target compound is categorized as an antimetabolite/analog, implicating a potential mechanism of action distinct from adenosine's native signaling pathways [3].

Bioactivity vs. Adenosine
Class-level
Designed for altered metabolic stability and receptor selectivity
(no quantitative data for this specific analog)
Class-level inference supports use as a potentially more stable research tool compared to adenosine.
Specific receptor profile and stability require experimental validation.
Adenosine Receptor Vasodilation Cancer Biology

2-(4-Methylbenzyl)thioadenosine Application Scenarios


C2-Modified Adenosine SAR Studies

Researchers investigating the impact of para-substitution on a benzylthio moiety at the adenosine C2 position can directly utilize this compound. Its defined structure allows for precise comparisons with the unsubstituted analog, 2-Benzylthioadenosine, to quantify the effect of the 4-methyl group on biological activity, receptor binding affinity, or pharmacokinetic properties [1].

Soluble Adenosine Receptor Ligand Assays

This compound is suitable for in vitro experiments in oncology or vascular biology where a soluble adenosine analog is required. The vendor-provided solubility guidance, particularly the use of DMSO as a primary solvent, enables straightforward preparation of stock solutions for cell-based assays, such as those measuring inhibition of cancer cell proliferation or smooth muscle vasodilation .

Procurement for Reproducible Profiling

Laboratories seeking to generate reproducible data on adenosine analogs should prioritize this compound based on its documented high purity (≥98%) and unique chemical identifiers (CAS 2095417-16-4). These specifications are critical for ensuring that observed experimental outcomes are attributable to the compound of interest and not to contaminants, supporting reliable publication and internal data consistency .

Application
Selection Property
Validation Focus
Adenosine C2 SAR studies
para-Methyl substitution effect context
Activity differences in adenosine analog series
In vitro oncology or vascular biology assays
DMSO-based solubility and ready-to-use solution preparation
Proliferation or vasodilation endpoint measurement in cell-based models
Reproducible adenosine analog profiling
≥98% purity and unique CAS identifier
Data reproducibility and impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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